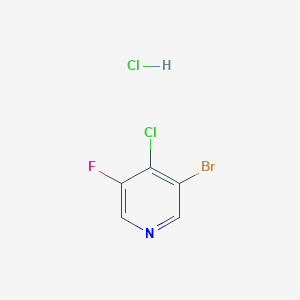

3-Bromo-4-chloro-5-fluoropyridine hydrochloride

Description

Properties

IUPAC Name |

3-bromo-4-chloro-5-fluoropyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClFN.ClH/c6-3-1-9-2-4(8)5(3)7;/h1-2H;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXOIVJNEKSECA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)Cl)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrCl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-chloro-5-fluoropyridine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for 3-Bromo-4-chloro-5-fluoropyridine hydrochloride, a key building block in modern medicinal and agrochemical research. The narrative emphasizes the chemical rationale behind the chosen methodologies, offering detailed experimental protocols and insights into reaction mechanisms. This document is intended for an audience of researchers, synthetic chemists, and drug development professionals, providing the necessary detail to replicate and understand this multi-step synthesis.

Introduction and Strategic Overview

3-Bromo-4-chloro-5-fluoropyridine is a highly functionalized heterocyclic compound. Its unique substitution pattern, featuring three distinct halogens, offers multiple points for diversification, making it a valuable intermediate in the synthesis of complex organic molecules.[1] The strategic placement of bromine, chlorine, and fluorine atoms imparts specific electronic and steric properties, which can be leveraged in drug design to modulate factors such as metabolic stability, binding affinity, and bioavailability.[1]

The synthesis of such a precisely substituted pyridine ring is non-trivial. Direct electrophilic halogenation of pyridine is often challenging due to the ring's electron-deficient nature and can lead to mixtures of regioisomers under harsh conditions. Therefore, a more controlled, regioselective approach is required. The strategy outlined in this guide employs a sequential halogenation approach, building complexity on a simpler, commercially available pyridine precursor. The core of this synthesis relies on a powerful technique in heterocyclic chemistry: directed ortho-metalation , followed by electrophilic trapping.

The overall synthetic workflow is depicted below.

Caption: Chlorination of 3-fluoro-4-hydroxypyridine.

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoro-4-hydroxypyridine (1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) portion-wise under a nitrogen atmosphere in a fume hood.

-

Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the mixture to room temperature and slowly quench by pouring it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the careful addition of a solid base, such as sodium carbonate or sodium bicarbonate, until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure 4-chloro-3-fluoropyridine. [2]

Parameter Condition Rationale Reagent Phosphorus oxychloride (POCl₃) Acts as both the chlorinating agent and a dehydrating agent. Temperature Reflux (~110 °C) Provides the necessary activation energy for the reaction to proceed at a reasonable rate. Workup Quenching on ice, neutralization Safely decomposes excess POCl₃ and allows for extraction of the organic product. | Purification | Vacuum Distillation | Effective for purifying liquid products with moderate boiling points. [3]|

Core Synthesis: Regioselective Bromination via Directed Lithiation

This step is the crux of the synthesis, where the third and final halogen is introduced with precise regiochemical control.

Mechanistic Rationale: The Power of Directed ortho-Metalation

Directing the deprotonation of an aromatic ring to a specific position using a directing group is a cornerstone of modern synthetic chemistry. In 4-chloro-3-fluoropyridine, the C-5 proton is the most acidic due to the inductive electron-withdrawing effects of the adjacent fluorine and chlorine atoms.

A strong, sterically hindered, non-nucleophilic base is required for this deprotonation. Lithium diisopropylamide (LDA) is ideal. It is strong enough to remove the proton but is too bulky to act as a nucleophile and add to the pyridine ring. The lithiation is performed at very low temperatures (-78 °C) to prevent side reactions and ensure the stability of the lithiated intermediate. This intermediate is then "quenched" with an electrophilic bromine source, such as N-bromosuccinimide (NBS), to install the bromine atom at the C-5 position. This process is highly regioselective, a stark contrast to electrophilic halogenation methods.

Caption: Logical workflow of the directed lithiation-bromination step.

Experimental Protocol: Lithiation and Bromination

Reaction Scheme:

Sources

physicochemical properties of 3-Bromo-4-chloro-5-fluoropyridine hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-chloro-5-fluoropyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated pyridine derivative that serves as a critical building block in modern synthetic chemistry. Its unique substitution pattern, featuring bromine, chlorine, and fluorine atoms on the pyridine ring, imparts distinct reactivity and makes it a valuable precursor for the synthesis of complex molecules. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, reactivity, and handling protocols, designed to support professionals in research and development. The presence of multiple halogen atoms offers several sites for further chemical modification, making it a versatile intermediate in the development of novel pharmaceuticals and agrochemicals.[1]

Chemical Identity and Structure

A clear understanding of the compound's fundamental identifiers is crucial for accurate sourcing, documentation, and experimental design.

-

Molecular Formula : C₅H₃BrCl₂FN[2]

-

Molecular Weight : 246.89 g/mol [2]

-

IUPAC Name : this compound

-

InChI Key (Free Base) : DGAXTZFGBOIDAB-UHFFFAOYSA-N[1]

-

Canonical SMILES (Free Base) : C1=C(C(=C(C=N1)Br)Cl)F[1]

Molecular Structure

The structure of this compound is characterized by a pyridine ring substituted with three different halogen atoms and protonated at the nitrogen atom, forming a hydrochloride salt.

Sources

An In-depth Technical Guide to 3-Bromo-4-chloro-5-fluoropyridine Hydrochloride: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 3-Bromo-4-chloro-5-fluoropyridine hydrochloride, a key building block for researchers, scientists, and professionals in drug development and fine chemical synthesis. This document delves into its chemical identity, synthesis, purification, characterization, reactivity, and applications, offering expert insights into its utilization in modern organic chemistry.

Core Compound Identification and Properties

This compound is a halogenated pyridine derivative valued for its unique substitution pattern, which imparts specific reactivity profiles beneficial for the synthesis of complex molecules. The hydrochloride salt form often enhances stability and handling characteristics compared to the free base.

Below is a summary of the key identification and physicochemical properties for both the hydrochloride salt and its corresponding free base.

| Property | This compound | 3-Bromo-4-chloro-5-fluoropyridine (Free Base) |

| CAS Number | 1613192-96-3 | 1211540-92-9[1] |

| Molecular Formula | C₅H₃BrCl₂FN | C₅H₂BrClFN[1] |

| Molecular Weight | 246.89 g/mol | 210.43 g/mol [1] |

| Physical Form | Solid | Solid |

| Purity (Typical) | >95% | >97% |

| Storage Conditions | Inert atmosphere, 2-8°C | Inert atmosphere, 2-8°C |

Synthesis and Purification

The synthesis of 3-Bromo-4-chloro-5-fluoropyridine typically involves multi-step halogenation and functional group manipulation on a pyridine scaffold. The subsequent formation of the hydrochloride salt is a standard acid-base reaction.

Synthesis of 3-Bromo-4-chloro-5-fluoropyridine (Free Base)

A common synthetic strategy involves the introduction of the halogen substituents in a regioselective manner. One plausible route begins with a suitably substituted pyridine and proceeds through directed ortho-metalation followed by halogenation.

Caption: General workflow for the synthesis of 3-Bromo-4-chloro-5-fluoropyridine.

Experimental Protocol: Synthesis of the Free Base

-

Step 1: Directed ortho-Metalation and Bromination. In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), a solution of a suitable fluorinated and chlorinated pyridine precursor in anhydrous tetrahydrofuran (THF) is cooled to -78°C. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to facilitate deprotonation at the desired position. After stirring for a specified period, a brominating agent like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS) is introduced. The reaction is allowed to slowly warm to room temperature.

-

Step 2: Work-up and Extraction. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Step 3: Purification. The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system can be employed to yield the pure 3-Bromo-4-chloro-5-fluoropyridine.

Formation of the Hydrochloride Salt

The hydrochloride salt is prepared by treating a solution of the free base with hydrogen chloride.

Experimental Protocol: Hydrochloride Salt Formation

-

Step 1: Dissolution. The purified 3-Bromo-4-chloro-5-fluoropyridine is dissolved in a suitable anhydrous solvent, such as diethyl ether or dichloromethane.

-

Step 2: Acidification. A solution of hydrogen chloride (gas or in a solvent like diethyl ether or dioxane) is added dropwise to the stirred solution of the free base at 0°C.

-

Step 3: Isolation. The resulting precipitate, this compound, is collected by vacuum filtration, washed with cold anhydrous diethyl ether, and dried under vacuum.

Characterization

The identity and purity of the synthesized compound are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the structure. The ¹H NMR spectrum is expected to show signals in the aromatic region corresponding to the pyridine ring protons.

-

Mass Spectrometry (MS): Provides information on the molecular weight and isotopic distribution pattern, which is characteristic of bromine- and chlorine-containing compounds.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.

Chemical Reactivity and Mechanistic Insights

The reactivity of 3-Bromo-4-chloro-5-fluoropyridine is dictated by the electronic nature of the pyridine ring and the distinct properties of the three different halogen substituents. The electron-withdrawing nature of the nitrogen atom and the halogens makes the pyridine ring electron-deficient and susceptible to nucleophilic attack.

Sources

A Guide to the Crystallographic Analysis of 3-Bromo-4-chloro-5-fluoropyridine Hydrochloride: A Methodological Whitepaper

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive methodological framework for the determination of the single-crystal X-ray structure of 3-Bromo-4-chloro-5-fluoropyridine hydrochloride. While a public crystal structure for this specific salt is not currently available, this document serves as an in-depth, experience-driven roadmap for its synthesis, crystallization, and subsequent crystallographic analysis. The protocols and insights presented herein are synthesized from established practices in small-molecule crystallography and are tailored to the unique chemical properties of halogenated pyridinium compounds. This whitepaper is designed to empower researchers in the pharmaceutical and chemical sciences to confidently approach the structural elucidation of this and similar compounds, providing a robust foundation for understanding its solid-state properties and informing rational drug design.

Introduction: The Significance of Halogenated Pyridines

Halogenated pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] The specific substitution pattern of electron-withdrawing groups on the pyridine ring, such as bromine, chlorine, and fluorine, dramatically influences the molecule's electronic properties, lipophilicity, and metabolic stability.[1] The title compound, 3-Bromo-4-chloro-5-fluoropyridine, is a versatile building block in the synthesis of more complex molecules with potential therapeutic applications, including antibacterial agents.[1]

The formation of a hydrochloride salt is a common strategy in drug development to improve the solubility and bioavailability of parent compounds. The protonation of the pyridine nitrogen alters the electronic distribution and introduces the potential for strong hydrogen bonding interactions with the chloride counter-ion.[2] Understanding the precise three-dimensional arrangement of the ions in the crystalline lattice is paramount for:

-

Structure-Activity Relationship (SAR) Studies: Elucidating the exact conformation of the molecule can provide critical insights for the design of more potent analogues.

-

Polymorph Screening: The solid-state packing of a drug substance can exist in multiple crystalline forms (polymorphs), each with different physical properties that can impact manufacturing, stability, and bioavailability.

-

Intellectual Property: A determined crystal structure provides a unique fingerprint of a solid form, which is crucial for patent protection.

This guide will therefore detail the necessary steps to obtain and analyze the crystal structure of this compound, providing not just a protocol, but the scientific reasoning behind each experimental choice.

Synthesis and Preparation of the Hydrochloride Salt

The starting material, 3-Bromo-4-chloro-5-fluoropyridine, is commercially available.[3][4] Should a custom synthesis be required, it can be prepared via halogenation reactions of appropriate pyridine precursors.[1]

The hydrochloride salt is typically prepared by reacting the free base with hydrochloric acid. A detailed protocol is as follows:

Protocol 2.1: Synthesis of this compound

-

Dissolution: Dissolve 1.0 equivalent of 3-Bromo-4-chloro-5-fluoropyridine in a minimal amount of a suitable organic solvent such as diethyl ether or dichloromethane.

-

Acidification: To the stirred solution, add 1.05 equivalents of a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise at room temperature. The use of a slight excess of acid ensures complete protonation.

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white solid.

-

Isolation: Collect the solid by filtration, wash with a small amount of the reaction solvent to remove any unreacted starting material, and dry under vacuum.

-

Characterization: Confirm the identity and purity of the bulk material using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and melting point analysis before proceeding to crystallization.

Single Crystal Growth: The Art and Science

Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to encourage the slow formation of a well-ordered crystal lattice.[5][6][7][8] For a hydrochloride salt, the choice of solvent is critical to manage the solubility and promote crystal growth.

3.1. Solvent Selection

The ideal solvent system will dissolve the hydrochloride salt to a moderate extent. Highly polar solvents that can form strong hydrogen bonds, such as methanol or ethanol, are often good starting points.[5] It is also beneficial to explore solvent mixtures to fine-tune the solubility.

3.2. Crystallization Techniques

Several methods can be employed, and it is advisable to run multiple experiments in parallel.[5][9]

Table 1: Crystallization Techniques for this compound

| Technique | Description | Rationale |

| Slow Evaporation | A solution of the compound is left in a vial with a loose-fitting cap, allowing the solvent to evaporate slowly over several days to weeks.[5][7][8] | This is the simplest method. As the solvent evaporates, the solution becomes supersaturated, leading to crystal formation. |

| Vapor Diffusion | A concentrated solution of the compound in a "good" solvent is placed in a small, open vial. This vial is then placed in a larger, sealed container with a "poor" solvent (an anti-solvent) in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.[7] | This method provides excellent control over the rate of crystallization and is highly effective for small quantities of material. |

| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface of the two liquids. | This technique is useful when the compound is highly soluble in the primary solvent. |

| Slow Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below. | As the temperature decreases, the solubility of the compound typically decreases, leading to crystallization. |

Experimental Workflow for Crystallization

Caption: Iterative workflow for single crystal growth.

X-ray Diffraction Analysis

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to X-ray diffraction analysis.

4.1. Data Collection

A single-crystal X-ray diffractometer is used to collect the diffraction data.[10] The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.[10] A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

4.2. Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure. This process involves:

-

Unit Cell Determination: The dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice, are determined from the positions of the diffraction spots.

-

Space Group Determination: The symmetry of the crystal lattice is determined, which is crucial for solving the structure.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and other parameters (such as thermal displacement parameters) are adjusted to achieve the best possible fit between the calculated and observed diffraction data.

Data Presentation

The final refined crystal structure is typically presented in a table of crystallographic data. While the specific data for this compound is yet to be determined, a representative table of parameters is shown below.

Table 2: Representative Crystallographic Data Table

| Parameter | Expected Value/Information |

| Chemical formula | C₅H₃BrClFN |

| Formula weight | 246.45 |

| Crystal system | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space group | To be determined (e.g., P2₁/c) |

| a, b, c (Å) | To be determined |

| α, β, γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined (number of molecules per unit cell) |

| Density (calculated) (g/cm³) | To be determined |

| Absorption coefficient (mm⁻¹) | To be determined |

| F(000) | To be determined |

| Crystal size (mm³) | To be determined |

| Theta range for data collection (°) | To be determined |

| Reflections collected | To be determined |

| Independent reflections | To be determined |

| Goodness-of-fit on F² | To be determined |

| Final R indices [I>2sigma(I)] | To be determined |

| R indices (all data) | To be determined |

Structural Analysis and Interpretation

A successful structure determination will reveal a wealth of information:

-

Molecular Geometry: Precise bond lengths and angles of the 3-Bromo-4-chloro-5-fluoropyridinium cation.

-

Conformation: The three-dimensional shape of the molecule in the solid state.

-

Intermolecular Interactions: The packing of the cations and anions in the crystal lattice will be governed by a network of non-covalent interactions, including:

-

Hydrogen Bonding: The pyridinium N-H group will act as a strong hydrogen bond donor to the chloride anion.

-

Halogen Bonding: The bromine and chlorine atoms on the pyridine ring can act as halogen bond donors.

-

π-π Stacking: The aromatic pyridine rings may stack on top of each other.

-

Visualization of Intermolecular Interactions

Caption: Key intermolecular interactions in the crystal lattice.

Conclusion

This whitepaper has outlined a comprehensive and scientifically grounded approach to determining the crystal structure of this compound. By following the detailed methodologies for synthesis, crystallization, and X-ray diffraction analysis, researchers can successfully elucidate the solid-state structure of this and other novel compounds. The resulting structural information is invaluable for advancing our understanding of structure-property relationships and for the rational design of new chemical entities in the pharmaceutical and materials science fields.

References

- A Comparative Guide to the X-ray Crystallography of Pyridin-4-olate Metal Complexes. Benchchem.

-

Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. MDPI. Available from: [Link]

-

(PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. Available from: [Link]

-

Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Available from: [Link]

-

Pyridine. Wikipedia. Available from: [Link]

-

3-Bromo-2-chloro-5-fluoropyridine | C5H2BrClFN | CID 40418626. PubChem. Available from: [Link]

-

scXRD: Growing single crystals. University of York. Available from: [Link]

-

How to Grow Single Crystals | Organic Chemistry. YouTube. Available from: [Link]

-

Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH. Available from: [Link]

-

Growing and Mounting Crystals Your Instrument Will Treasure. Michigan State University. Available from: [Link]

-

Growth of Single Crystals. Masaryk University. Available from: [Link]

-

3-Bromo-4-chloropyridine | C5H3BrClN | CID 817696. PubChem. Available from: [Link]

-

3-bromo-4-chloro-5-fluoropyridine In Stock. Anichem. Available from: [Link]

-

Pyridine, 3-bromo-. NIST WebBook. Available from: [Link]

Sources

- 1. Buy 3-Bromo-4-chloro-5-fluoropyridine | 1211540-92-9 [smolecule.com]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. 1211540-92-9|3-Bromo-4-chloro-5-fluoropyridine|BLD Pharm [bldpharm.com]

- 4. 3-bromo-4-chloro-5-fluoropyridine - Anichem [anichemllc.com]

- 5. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]

- 6. youtube.com [youtube.com]

- 7. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.muohio.edu [chemistry.muohio.edu]

- 9. is.muni.cz [is.muni.cz]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Reactivity Profile of 3-Bromo-4-chloro-5-fluoropyridine Hydrochloride

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 3-Bromo-4-chloro-5-fluoropyridine hydrochloride, a versatile building block in medicinal chemistry and materials science. We will delve into the nuanced interplay of the halogen substituents and the pyridine nitrogen, both in its freebase and hydrochloride salt form, to provide a predictive framework for its behavior in key synthetic transformations. This document will explore the regioselectivity of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, offering field-proven insights and detailed experimental protocols to enable the strategic design of synthetic routes.

Introduction: The Strategic Value of Polysubstituted Pyridines

Polyhalogenated pyridines are foundational scaffolds in the development of novel pharmaceuticals and agrochemicals.[1] Their utility stems from the ability to selectively functionalize each position, allowing for rapid diversification and the fine-tuning of physicochemical and biological properties. This compound presents a particularly interesting case due to the distinct electronic nature of its three different halogen atoms and the influence of the protonated pyridine ring. Understanding the hierarchy of reactivity among the C-Br, C-Cl, and C-F bonds is paramount for its effective utilization in complex molecule synthesis.

Molecular Architecture and Electronic Landscape

The reactivity of 3-Bromo-4-chloro-5-fluoropyridine is dictated by the interplay of several electronic factors. The pyridine nitrogen is inherently electron-withdrawing, which reduces the aromaticity and activates the ring towards nucleophilic attack, particularly at the C2 (ortho) and C4 (para) positions.[2] The presence of three halogen substituents further modifies this electronic landscape through inductive and resonance effects.

The hydrochloride salt form significantly impacts the reactivity. Protonation of the pyridine nitrogen enhances its electron-withdrawing capacity, further activating the ring for nucleophilic attack. However, it's crucial to note that many reactions, particularly those employing basic reagents, will deprotonate the hydrochloride in situ to the free pyridine. The choice of base and reaction conditions is therefore critical in modulating the reactivity.[3][4]

Diagram 1: Structure of this compound

Caption: Structure of this compound.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing electron-deficient aromatic rings.[5] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[6] The rate-determining step is typically the initial nucleophilic attack.[7]

In 3-Bromo-4-chloro-5-fluoropyridine, the C4 position is the most activated towards SNAr. This is due to its para relationship to the electron-withdrawing nitrogen atom, which allows for effective stabilization of the negative charge in the Meisenheimer intermediate.[2]

The relative leaving group ability in SNAr reactions is generally F > Cl > Br. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.[8]

Table 1: Predicted Regioselectivity in SNAr Reactions

| Position | Activating Factor | Leaving Group Ability | Predicted Reactivity |

| C4 | Para to Nitrogen | Cl | High |

| C3 | Meta to Nitrogen | Br | Low |

| C5 | Meta to Nitrogen | F | Moderate (due to F leaving group ability) |

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol describes a general procedure for the selective amination at the C4 position.

-

Reagents and Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired amine (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

-

Solvent: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction: Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds.[9] The reactivity of aryl halides in these reactions is generally I > Br > Cl >> F.[10] This trend is primarily governed by the bond dissociation energy of the carbon-halogen bond.

For 3-Bromo-4-chloro-5-fluoropyridine, the C-Br bond at the C3 position is the most susceptible to oxidative addition to the palladium(0) catalyst.[11] This allows for the selective formation of a new C-C bond at this position while leaving the chloro and fluoro substituents intact for potential further functionalization.

Diagram 2: Reactivity Hierarchy in Cross-Coupling vs. SNAr

Sources

- 1. Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Sciencemadness Discussion Board - Pyridine from Pyridine hydrochloride - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. Page loading... [wap.guidechem.com]

The Strategic Role of Substituted Halopyridines in Modern Drug Discovery: A Technical Guide

Introduction: The Unassuming Powerhouse of Medicinal Chemistry

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, gracing a multitude of life-saving therapeutics from anti-infectives like isoniazid to cholesterol-lowering agents such as cerivastatin.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a favored building block in drug design. However, it is the strategic introduction of halogen substituents onto this heterocycle that unlocks a vast and versatile chemical space, transforming the simple pyridine into a powerful tool for medicinal chemists. Substituted halopyridines are not merely intermediates; they are precision instruments that enable complex molecular architectures and fine-tune pharmacological properties.

This guide provides an in-depth exploration of the synthesis, reactivity, and application of substituted halopyridines for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, offering field-proven insights into the strategic utilization of these critical building blocks.

Part 1: The Synthetic Arsenal: Crafting the Halopyridine Core

The preparation of substituted halopyridines is a nuanced field, with the choice of synthetic route dictated by the desired substitution pattern and the electronic nature of the pyridine ring.

Direct Electrophilic Halogenation: A Challenging Classic

Direct halogenation of the pyridine ring via electrophilic aromatic substitution (EAS) is often challenging. The electron-deficient nature of the pyridine π-system deactivates it towards electrophilic attack, typically requiring harsh reaction conditions such as high temperatures and the use of strong Lewis or Brønsted acids.[2] These reactions are generally 3-selective, but can suffer from low yields and the formation of regioisomeric mixtures.[2][3]

-

Expert Insight: The primary drawback of direct halogenation is its limited scope and the electronic mismatch between the electrophilic halogenating agent and the electron-poor pyridine ring.[2][4] This method is often reserved for robust substrates or when other, more selective methods are not viable. Pyridine itself can act as a catalyst in aromatic bromination, although the mechanism is complex and may involve a salt effect rather than direct electrophilic activation.

Strategic Synthesis via Pyridine N-Oxides

A more controlled approach to functionalizing the pyridine ring involves the use of pyridine N-oxides. The N-oxide group is electron-donating, activating the ring towards electrophilic substitution, particularly at the 4-position. Following functionalization, the N-oxide can be readily removed. This strategy allows for 4-selective nitration, which can then be converted to a halopyridine.[4] Additionally, N-oxides can be used to achieve 2-selective halogenation.[4][5]

Modern Approaches to Regiocontrolled Halogenation

Recent advances have provided more sophisticated and selective methods for the synthesis of halopyridines.

A novel strategy involves the installation of a phosphine group at the 4-position of the pyridine ring, forming a phosphonium salt. This group can then be displaced by a halide nucleophile in an SNAr-type reaction. This two-step process allows for the halogenation of a wide range of unactivated pyridines and is even applicable to the late-stage functionalization of complex molecules.[4] Computational studies suggest that the phosphine elimination is the rate-determining step in this process.[4]

Experimental Protocol: 4-Chlorination of a Pyridine Derivative via a Phosphonium Salt [4]

-

Phosphonium Salt Formation: To a solution of the pyridine substrate in a suitable solvent (e.g., toluene), add the heterocyclic phosphine reagent. Heat the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS). Upon completion, the phosphonium salt can often be isolated by filtration or precipitation.

-

Halide Displacement: Dissolve the isolated phosphonium salt in a polar aprotic solvent (e.g., DMF). Add a source of chloride, such as lithium chloride (LiCl). Heat the reaction mixture to facilitate the nucleophilic aromatic substitution.

-

Work-up and Purification: After the reaction is complete, cool the mixture and perform an aqueous work-up. Extract the product with an appropriate organic solvent. The crude product is then purified by flash column chromatography to yield the desired 4-chloropyridine.

Another innovative one-pot method achieves 3-selective halogenation by temporarily transforming the pyridine into a more reactive acyclic intermediate.[2] The pyridine ring is opened using a modified Zincke reaction to form an azatriene intermediate, or "Zincke imine." This polarized alkene system readily undergoes regioselective halogenation with N-halosuccinimides under mild conditions before spontaneously re-cyclizing to the 3-halopyridine.[2] This method is notable for its broad applicability to complex structures, including pharmaceuticals.[2]

Part 2: Reactivity and Key Transformations: Unleashing the Potential of Halopyridines

The true power of substituted halopyridines lies in their ability to serve as versatile handles for the introduction of a wide array of functional groups. The carbon-halogen bond is a key site for transformations, most notably in transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and halopyridines are frequently employed substrates.[6][7] The efficiency of these reactions is highly dependent on the nature of the halogen, its position on the pyridine ring, the ligands, and the solvent.[6]

The general reactivity trend for the halogens is I > Br > Cl > F .[8] This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy, making the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step—more facile for heavier halogens.[7][8] Consequently, iodopyridines are the most reactive, while chloropyridines are more challenging substrates that may require more robust catalytic systems.[6][8]

The position of the halogen also significantly influences reactivity. The general order of reactivity is C4(6) > C2 > C5 .[8] The C4 and C6 positions are the most electron-deficient and therefore the most susceptible to oxidative addition.

-

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling a halopyridine with an organoboron reagent. It is one of the most widely used reactions in the pharmaceutical industry.[9] However, the use of 2-substituted pyridine boronates can be problematic due to their instability and low reactivity.[9] To overcome this, pyridine-2-sulfinates have been developed as effective alternative nucleophilic coupling partners.[9]

-

Sonogashira Coupling: This reaction couples a halopyridine with a terminal alkyne to form an alkynylpyridine, a valuable motif in medicinal chemistry.

-

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling a halopyridine with an amine. It is a powerful tool for the synthesis of substituted aminopyridines.

Experimental Protocol: General Suzuki-Miyaura Cross-Coupling of a 3-Bromopyridine

-

Reaction Setup: In a reaction vessel, combine the 3-bromopyridine (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or a pre-catalyst like SPhos-Pd-G3 (0.01-0.05 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., DMF/H₂O, EtOH/H₂O).[6]

-

Reaction Execution: De-gas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen). Heat the reaction to the desired temperature (often 80-120 °C), potentially using microwave irradiation to accelerate the reaction.[6][10] Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Bromo-4-chloro-5-fluoropyridine Hydrochloride: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 3-Bromo-4-chloro-5-fluoropyridine hydrochloride, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. While a detailed historical account of its specific discovery is not extensively documented in publicly available literature, this document reconstructs its likely development trajectory based on established principles of pyridine chemistry and the evolution of synthetic methodologies for analogous compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this important chemical entity.

Introduction and Strategic Importance

This compound belongs to a class of highly functionalized heterocyclic compounds that serve as versatile building blocks in organic synthesis. The unique arrangement of three different halogen atoms on the pyridine ring imparts distinct electronic properties and provides multiple reaction sites for further chemical modification. This trifecta of halogens—bromine, chlorine, and fluorine—offers a nuanced reactivity profile, enabling selective transformations and the construction of complex molecular architectures.

Its hydrochloride salt form is typical for pyridine-containing compounds, enhancing stability and improving handling characteristics, particularly in aqueous media for biological screening and formulation studies. The parent compound, 3-Bromo-4-chloro-5-fluoropyridine, is a solid with a molecular weight of 210.43 g/mol .[1] The hydrochloride salt is expected to have increased solubility in polar solvents.

The strategic importance of this molecule lies in its utility as a scaffold for the synthesis of novel therapeutic agents and agrochemicals.[1] The pyridine core is a common motif in many biologically active compounds, and the specific halogenation pattern of this derivative allows for precise tuning of physicochemical properties such as lipophilicity, metabolic stability, and target-binding affinity.

Postulated Discovery and Historical Context

While a singular "discovery" paper for this compound is not prominent, its emergence can be understood within the broader context of advancements in halogenation and pyridine chemistry throughout the 20th century. The synthesis of halogenated pyridines has been a subject of intense research due to their wide-ranging applications. Early methods for producing bromopyridines, for instance, involved high-temperature reactions of pyridine with bromine, often resulting in low yields and a mixture of products.[2][3]

The development of more sophisticated and selective halogenation techniques, including directed ortho-metalation and the use of milder halogenating agents, paved the way for the synthesis of polysubstituted pyridines with greater control over regioselectivity. The introduction of fluorine into aromatic rings, a key feature of many modern pharmaceuticals, became more routine with the advent of reagents like tetrabutylammonium fluoride (TBAF).[4]

It is highly probable that 3-Bromo-4-chloro-5-fluoropyridine was first synthesized in a research laboratory, likely within a pharmaceutical or agrochemical company, as part of a program aimed at exploring the chemical space around halogenated pyridine scaffolds for new lead compounds. The subsequent conversion to its hydrochloride salt would have been a standard step to facilitate its handling and biological evaluation.

Synthetic Methodologies

The synthesis of this compound involves the synthesis of the free base followed by treatment with hydrochloric acid. The key challenge lies in the controlled, regioselective introduction of the three different halogen atoms onto the pyridine ring. Several synthetic strategies can be envisaged, leveraging known transformations in pyridine chemistry.

Synthesis of the Free Base: 3-Bromo-4-chloro-5-fluoropyridine

A plausible and commonly employed strategy for constructing polysubstituted pyridines is a multi-step sequence starting from a simpler, commercially available pyridine derivative. One such conceptual pathway is outlined below.

Conceptual Synthetic Pathway

Caption: A conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on known chemical transformations for halogenated pyridines.

Step 1: Chlorination of a Fluorinated Pyridine Precursor

-

To a solution of a suitable fluorinated pyridine precursor (e.g., 3-fluoropyridine) in a chlorinated solvent (e.g., chloroform or carbon tetrachloride), add a chlorinating agent such as N-chlorosuccinimide (NCS) or phosphorus oxychloride (POCl3).

-

Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with an aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the chlorinated intermediate.

Step 2: Bromination of the Chloro-fluoro Pyridine Intermediate

-

Dissolve the chloro-fluoro pyridine intermediate in a suitable solvent such as acetic acid or a halogenated solvent.

-

Add a brominating agent, for example, N-bromosuccinimide (NBS) or elemental bromine, portion-wise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as indicated by TLC or GC-MS.

-

Work up the reaction mixture by pouring it into an aqueous solution of sodium thiosulfate to quench any unreacted bromine.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to obtain pure 3-Bromo-4-chloro-5-fluoropyridine.

Formation of the Hydrochloride Salt

The conversion of the free base to its hydrochloride salt is a straightforward acid-base reaction.

Protocol for Hydrochloride Salt Formation

-

Dissolve the purified 3-Bromo-4-chloro-5-fluoropyridine in a suitable anhydrous organic solvent, such as diethyl ether or dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.

-

A precipitate of this compound will form.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of the parent compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₅H₂BrClFN | [1] |

| Molecular Weight | 210.43 g/mol | [1] |

| Physical Form | Solid | |

| Purity (Typical) | >95-97% | [5] |

| CAS Number (Free Base) | 1211540-92-9 | [6] |

| CAS Number (HCl Salt) | 1613192-96-3 | [7] |

Characterization of 3-Bromo-4-chloro-5-fluoropyridine and its hydrochloride salt would typically involve a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure and substitution pattern of the pyridine ring.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of three distinct halogen atoms allows for selective functionalization through various cross-coupling reactions.

Reactivity and Functionalization Pathways

Caption: Potential synthetic transformations of the title compound.

-

Suzuki and other Cross-Coupling Reactions: The bromo substituent is typically the most reactive site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

-

Buchwald-Hartwig Amination: The chloro group can be selectively replaced by various amines under palladium catalysis to form amino-pyridines.

-

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the electron-withdrawing nitrogen atom in the pyridine ring, is susceptible to nucleophilic aromatic substitution by alkoxides, thiolates, and amines.

The ability to perform these transformations selectively makes this compound a highly sought-after building block for creating libraries of compounds for high-throughput screening in drug discovery. Research has explored its derivatives for potential antibacterial activity.[1]

Safety and Handling

As with all halogenated aromatic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as harmful if swallowed and causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[8] Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a key synthetic intermediate whose value is derived from its unique and versatile halogenation pattern. While its specific discovery story is not well-defined, its existence is a testament to the progress in synthetic organic chemistry. The ability to selectively functionalize each of the three halogenated positions makes it an invaluable tool for medicinal chemists and material scientists in the creation of novel and complex molecules with tailored properties. As the demand for new pharmaceuticals and advanced materials continues to grow, the importance of such highly functionalized building blocks is set to increase.

References

- Google Patents. US2480091A - Production of 3-bromopyridine and its hydrochloride.

- Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.

-

Anichem. 3-bromo-4-chloro-5-fluoropyridine In Stock. Retrieved from [Link]

-

PubChem. 3-Bromo-2-chloro-5-fluoropyridine | C5H2BrClFN | CID 40418626. Retrieved from [Link]

Sources

- 1. Buy 3-Bromo-4-chloro-5-fluoropyridine | 1211540-92-9 [smolecule.com]

- 2. US2480091A - Production of 3-bromopyridine and its hydrochloride - Google Patents [patents.google.com]

- 3. CN104130183A - Synthetic method for 3-bromopyridine - Google Patents [patents.google.com]

- 4. 3-BROMO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. 3-bromo-4-chloro-5-fluoropyridine - Anichem [anichemllc.com]

- 6. 1211540-92-9|3-Bromo-4-chloro-5-fluoropyridine|BLD Pharm [bldpharm.com]

- 7. This compound | 1613192-96-3 [amp.chemicalbook.com]

- 8. 3-Bromo-2-chloro-5-fluoropyridine | C5H2BrClFN | CID 40418626 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Strategic Use of 3-Bromo-4-chloro-5-fluoropyridine hydrochloride in Suzuki-Miyaura Cross-Coupling

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry, integral to the structure of numerous approved pharmaceuticals. Among the vast array of available pyridine building blocks, polyhalogenated derivatives such as 3-Bromo-4-chloro-5-fluoropyridine hydrochloride represent a class of particularly high-value intermediates. The distinct electronic properties and differential reactivity of the halogen substituents offer a powerful platform for controlled, sequential functionalization.

This guide provides an in-depth exploration of the application of this compound in the Suzuki-Miyaura cross-coupling reaction—a robust and versatile method for forming carbon-carbon bonds.[1] We will delve into the mechanistic principles that govern selectivity, provide field-tested protocols for practical execution, and discuss the critical parameters that ensure high-yield, reproducible outcomes for researchers in organic synthesis and drug development.

Application Notes: Mechanistic Insights & Strategic Choices

The successful application of a polyhalogenated substrate in a cross-coupling reaction hinges on understanding and exploiting the inherent differences in bond strength and reactivity. The C-X bond reactivity in palladium-catalyzed reactions generally follows the order: C-I > C-Br > C-Cl.[2] This principle is the foundation for achieving regioselective coupling with 3-Bromo-4-chloro-5-fluoropyridine.

Pillar 1: Regioselectivity—Targeting the C-Br Bond

The primary strategic advantage of this substrate is the ability to selectively functionalize the C3 position. The Carbon-Bromine bond is significantly more susceptible to oxidative addition by a Pd(0) catalyst than the more robust Carbon-Chlorine bond. By carefully controlling reaction conditions, one can achieve exclusive coupling at the C-Br position, leaving the C-Cl bond intact for subsequent, more forcing cross-coupling reactions or other transformations. This stepwise approach is a cornerstone of efficient molecular construction.

Pillar 2: The Catalytic System—Palladium & Ligand Selection

The heart of the Suzuki reaction is the palladium catalyst. The choice of both the palladium precursor and the ancillary ligand is critical for success.

-

Palladium Precursors: Common choices include Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and pre-formed complexes like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)).[3] Pd(II) precursors are reduced in situ to the active Pd(0) species that enters the catalytic cycle.[4]

-

Ligand Selection: For coupling at the reactive C-Br position, a variety of phosphine ligands can be effective. However, for heteroaromatic substrates, bulky, electron-rich dialkylbiaryl phosphine ligands are often superior.[5] Ligands like SPhos and XPhos promote rapid oxidative addition and reductive elimination, leading to higher turnover numbers and accommodating a broader range of boronic acid partners.[3][5] These ligands have proven effective for coupling aminopyridine and other challenging heteroaryl systems.[5]

Pillar 3: The Role of the Base & Solvent

The base is not a passive component; it is an essential activator in the catalytic cycle.[1][6] Its primary role is to react with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[7][8][9] This "ate" complex readily undergoes transmetalation with the palladium(II) intermediate.

-

Common Bases:

-

Potassium Carbonate (K₂CO₃): A moderately strong, inexpensive base.

-

Potassium Phosphate (K₃PO₄): A stronger base, often effective for less reactive or sterically hindered substrates.[10]

-

Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base, often used with hindered systems due to the high solubility of its fluoride byproduct.[3]

-

-

Solvent Systems: The choice of solvent influences the solubility of reagents and the reaction temperature.

-

Aqueous Mixtures (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O): Highly common and effective. Water aids in dissolving the inorganic base, facilitating its interaction with the organoboron species.[1][10]

-

Anhydrous Polar Aprotic Solvents (e.g., DMF, Acetonitrile): Can be used, particularly when water-sensitive functional groups are present.[3]

-

A Note on the Hydrochloride Salt: The starting material is provided as a hydrochloride salt. The base used in the reaction (typically ≥2 equivalents) will first neutralize the acidic pyridinium hydrochloride before participating in the catalytic cycle. It is crucial to account for this initial acid-base reaction when calculating reagent stoichiometry.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[11]

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Data Summary: Reference Conditions for Halogenated Pyridines

The following table summarizes typical conditions used for the Suzuki-Miyaura coupling of various bromopyridine and chloropyridine substrates, providing a valuable starting point for optimization.

| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Expected Yield Range (%) | Reference |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O (5:1) | 100 | 60-90 | [3] |

| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 65-95 | [3] |

| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/Ethanol (3:1) | 110 | 70-90 | [12] |

| 4 | PdCl₂(dppf) (3) | - | K₂CO₃ (3) | DMF/H₂O (4:1) | 90 | 50-80 | [3] |

Note: Expected yield ranges are estimations based on couplings of similar substrates and are highly dependent on the specific boronic acid used.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium reagents are toxic and should be handled with care.

Protocol 1: General Procedure using Pd(OAc)₂ / SPhos

This protocol is a robust starting point for a wide range of aryl- and heteroarylboronic acids.

Workflow Visualization

Caption: A typical experimental workflow for Suzuki coupling.

Step-by-Step Procedure:

-

Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv., note the extra equivalent for the HCl salt), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

-

Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the removal of oxygen.[3]

-

Solvent Addition: Using a syringe, add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the vial.

-

Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford the desired 3-aryl-4-chloro-5-fluoropyridine product.

Protocol 2: Alternative Procedure using Pd(PPh₃)₄

This protocol uses a classic, commercially available Pd(0) catalyst that is effective for many standard couplings.

Step-by-Step Procedure:

-

Reagent Preparation: To an oven-dried round-bottom flask equipped with a stir bar and reflux condenser, add this compound (1.0 mmol, 1 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

-

Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

-

Solvent and Base Addition: Add degassed toluene (6 mL) and degassed ethanol (2 mL). Begin stirring, then add a degassed aqueous solution of sodium carbonate (Na₂CO₃, 2.0 M, 1.5 mL, 3.0 equiv.).

-

Reaction: Heat the biphasic mixture to reflux (approx. 90-100 °C depending on the precise solvent ratio) with vigorous stirring for 8-16 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up & Purification: Follow steps 6-9 from Protocol 1 to isolate and purify the final product.[12]

References

- Smolecule. (2023, August 16). Buy 3-Bromo-4-chloro-5-fluoropyridine | 1211540-92-9.

- Organic Chemistry Portal. Suzuki Coupling.

- Comptes Rendus de l'Académie des Sciences. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.

- PMC - NIH. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

- Wikipedia. Suzuki reaction.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- Wiley Online Library. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

- ResearchGate. (2025, August 6). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Request PDF.

- Andrew G Myers Research Group. The Suzuki Reaction.

- ResearchGate. (2025, August 9). ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes | Request PDF.

- Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.

- Benchchem. Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.

- Benchchem. Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine.

- PMC - NIH. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]

The Strategic Utility of 3-Bromo-4-chloro-5-fluoropyridine Hydrochloride in Modern Medicinal Chemistry

Introduction: A Versatile Scaffold for Complex Molecular Architectures

In the landscape of contemporary drug discovery, the strategic incorporation of highly functionalized heterocyclic scaffolds is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. Among these, the pyridine nucleus remains a cornerstone of medicinal chemistry. The strategic placement of halogen atoms on this ring system provides medicinal chemists with a versatile toolkit for forging intricate molecular architectures through a variety of cross-coupling reactions. 3-Bromo-4-chloro-5-fluoropyridine hydrochloride stands out as a particularly valuable building block due to its unique trifunctional halogenation pattern. This distinct arrangement of bromo, chloro, and fluoro substituents offers orthogonal reactivity, enabling chemists to selectively functionalize the pyridine core in a stepwise manner. This application note will delve into the multifaceted applications of this compound in medicinal chemistry, providing detailed protocols for its utilization in key synthetic transformations and showcasing its role in the construction of biologically active molecules. The inherent reactivity differences among the carbon-halogen bonds, coupled with the electronic effects of the fluorine atom and the pyridine nitrogen, make this reagent a powerful tool for the synthesis of novel therapeutic agents. Its derivatives have been explored for a range of potential therapeutic applications, including as enzyme inhibitors and receptor modulators.[1] The unique halogenation pattern provides it with a distinctive reactivity profile compared to other halogenated pyridines, making it a valuable compound for developing biologically active molecules.[1]

Strategic Applications in Drug Discovery

The strategic positioning of three different halogens on the pyridine ring allows for a hierarchical approach to molecular elaboration. The carbon-bromine bond is typically the most reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the initial introduction of a key pharmacophoric element at the 3-position. The less reactive carbon-chlorine bond can then be targeted under more forcing conditions or with specialized catalyst systems, providing a secondary site for diversification. The fluorine atom, generally inert to these coupling conditions, serves to modulate the electronic properties of the pyridine ring, influencing its pKa and potential interactions with biological targets. This strategic, multi-point functionalization is invaluable in the optimization of lead compounds.

While specific examples in late-stage clinical development remain proprietary, the utility of this building block is evident in the patent literature for the synthesis of a variety of kinase inhibitors and other targeted therapies. For instance, its structural motifs are found in precursors to complex heterocyclic systems that are central to the development of novel anti-cancer agents.

Key Synthetic Transformations: Protocols and Mechanistic Insights

The workhorse reactions for functionalizing this compound are palladium-catalyzed cross-coupling reactions. Below are detailed protocols for two of the most common and powerful of these transformations: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a versatile and widely used method for forming C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are prevalent in pharmaceuticals.[2] The reaction of this compound with various boronic acids or their esters allows for the introduction of a wide range of substituents at the 3-position.

Protocol: Suzuki-Miyaura Coupling of this compound with a Heteroaryl Boronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a representative heteroaryl boronic acid.

Materials:

-

This compound (1.0 equiv)

-

Heteroaryl boronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

-

Potassium phosphate (K₃PO₄) (3.0 equiv)

-

Anhydrous, degassed 1,4-dioxane

-

Anhydrous, degassed water

-

Schlenk flask or microwave vial

-

Magnetic stirrer and heating mantle or microwave reactor

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the heteroaryl boronic acid (1.2 equiv), potassium phosphate (3.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).

-

Seal the vessel and evacuate and backfill with an inert atmosphere (e.g., nitrogen or argon) three times.

-

Add anhydrous, degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

-

Stir the reaction mixture vigorously and heat to 100-120 °C for 12-24 hours, or until reaction completion is observed by TLC or LC-MS. For microwave-assisted reactions, heating at 120-150 °C for 15-60 minutes is typical.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-heteroaryl-4-chloro-5-fluoropyridine.

Causality Behind Experimental Choices:

-

Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for the coupling of electron-deficient heteroaryl halides. The ligand facilitates the rate-limiting oxidative addition step and subsequent reductive elimination.

-

Base: Potassium phosphate is a moderately strong base that is effective in promoting transmetalation while being compatible with a wide range of functional groups.

-

Solvent: A mixture of an organic solvent like 1,4-dioxane and water is commonly used to dissolve both the organic and inorganic reagents. Degassing is crucial to prevent oxidation of the palladium(0) active catalyst.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (5:1) | 100 | 12 |

| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 18 |

| 3 | PdCl₂(dppf) (3) | - | K₂CO₃ (3) | DMF/H₂O (4:1) | 90 | 24 |

Note: These are general conditions and may require optimization for specific substrates.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[3] This reaction is of great importance in medicinal chemistry as the aniline and related N-aryl moieties are common features in a vast number of drugs.

Protocol: Buchwald-Hartwig Amination of this compound with a Substituted Aniline

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a representative substituted aniline.

Materials:

-

This compound (1.0 equiv)

-

Substituted aniline (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous, degassed toluene

-

Schlenk tube or sealed vial

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk tube or sealed vial, add this compound (1.0 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv).

-

Seal the vessel and evacuate and backfill with an inert atmosphere three times.

-

Add anhydrous, degassed toluene, followed by the substituted aniline (1.2 equiv) via syringe.

-

Stir the reaction mixture vigorously and heat to 90-110 °C for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-anilino-4-chloro-5-fluoropyridine.

Causality Behind Experimental Choices:

-

Catalyst System: The Pd₂(dba)₃/Xantphos system is a robust combination for the amination of heteroaryl halides. Xantphos is a bidentate ligand with a large natural bite angle, which promotes the reductive elimination step and can suppress side reactions.

-

Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is highly effective in deprotonating the amine and facilitating the formation of the key palladium-amido intermediate.

-

Solvent: Toluene is a common high-boiling, non-polar solvent for Buchwald-Hartwig reactions. As with the Suzuki-Miyaura coupling, ensuring anhydrous and oxygen-free conditions is critical for catalytic efficiency.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for medicinal chemistry. Its unique electronic and reactivity profile allows for the strategic and controlled synthesis of complex, highly substituted pyridine derivatives. The ability to perform selective cross-coupling reactions at the 3-position, while retaining the 4-chloro substituent for potential further modification, provides a powerful platform for the generation of diverse chemical libraries for drug discovery. As the demand for novel, highly functionalized heterocyclic compounds continues to grow, the importance of reagents like this compound in the synthesis of next-generation therapeutics is set to increase.

References

-

Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

-

PubMed Central. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. [Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

- Google Patents. (1995).

- Google Patents. (2016).

Sources

- 1. WO2018202733A1 - Procédé de conversion d'ascomycine brute en pimécrolimus purifié - Google Patents [patents.google.com]

- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: 3-Bromo-4-chloro-5-fluoropyridine Hydrochloride as a Versatile Building Block for the Synthesis of Novel Heterocyclic Scaffolds

I. Introduction